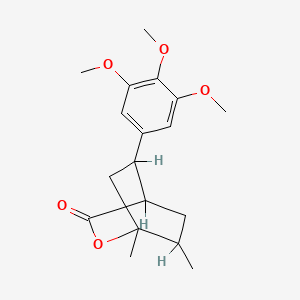

1,7-Dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo(2.2.2)octan-3-one

Beschreibung

Eigenschaften

CAS-Nummer |

6271-72-3 |

|---|---|

Molekularformel |

C18H24O5 |

Molekulargewicht |

320.4 g/mol |

IUPAC-Name |

1,7-dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo[2.2.2]octan-3-one |

InChI |

InChI=1S/C18H24O5/c1-10-6-12-13(9-18(10,2)23-17(12)19)11-7-14(20-3)16(22-5)15(8-11)21-4/h7-8,10,12-13H,6,9H2,1-5H3 |

InChI-Schlüssel |

BFQBLOYFZKCMNH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC2C(CC1(OC2=O)C)C3=CC(=C(C(=C3)OC)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Diels-Alder Cycloaddition for Bicyclic Core Formation

A common and efficient approach to synthesize bicyclic oxabicyclo[2.2.2]octane systems is via a Diels-Alder reaction between a diene and a dienophile containing oxygen functionalities. For example, the reaction of 2-methylfuran with an activated alkyne or alkene derivative can yield bicyclic intermediates with oxygen incorporated in the ring system. This method is regioselective and can be tuned to introduce substituents at desired positions.

- Example: The regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromopropiolate yields bicyclic intermediates that can be further functionalized.

Functionalization of the Aromatic Substituent

The 3,4,5-trimethoxyphenyl group is typically introduced via nucleophilic substitution or cross-coupling reactions on a suitably functionalized bicyclic intermediate.

Ketone Formation at Position 3

The ketone functionality at position 3 of the bicyclic system can be introduced by oxidation of the corresponding alcohol or by direct incorporation during ring formation.

Methyl Group Installation

Methyl groups at positions 1 and 7 can be introduced by:

- Using methyl-substituted starting materials (e.g., methyl-substituted furans or dienophiles) in the initial cycloaddition.

- Alkylation reactions post-cyclization, employing methylating agents under controlled conditions.

Detailed Synthetic Route Proposal

Research Findings and Analytical Data

- NMR Spectroscopy: Characteristic signals for the bicyclic ketone include downfield shifts for the ketone carbonyl carbon (~200 ppm in ^13C NMR) and aromatic protons of the trimethoxyphenyl group appearing as singlets due to symmetrical methoxy substitution.

- IR Spectroscopy: Strong absorption bands near 1660 cm^-1 correspond to the ketone C=O stretch; methoxy groups show bands near 1120 cm^-1.

- Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight consistent with the formula C17H22O6 (including the trimethoxyphenyl and bicyclic ketone moiety).

Notes on Reaction Optimization and Challenges

- The regioselectivity of the Diels-Alder reaction is critical to ensure correct substitution pattern; use of directing groups or steric control can improve selectivity.

- Acidic hydrolysis conditions must be carefully controlled to avoid decomposition of sensitive methoxy groups or ring opening.

- Methylation steps require mild conditions to prevent over-alkylation or side reactions.

- Use of copper(II) or indium(III) catalysts has been reported to enhance cyclization and alkylation steps in related bicyclic systems, improving yields and stereoselectivity.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

NSC 36790 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und als Ausgangsmaterial für die Synthese anderer Verbindungen verwendet.

Biologie: Auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich seiner Rolle in zellulären Prozessen und Interaktionen mit Biomolekülen.

Medizin: Auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht, einschließlich seiner Fähigkeit, spezifische biologische Pfade zu modulieren.

Industrie: Wird bei der Herstellung von Pharmazeutika, Agrochemikalien und anderen Industrieprodukten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von NSC 36790 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Pfaden innerhalb biologischer Systeme. Die Verbindung entfaltet ihre Wirkung durch Bindung an Zielproteine oder Enzyme, was zur Modulation ihrer Aktivität führt. Diese Interaktion kann zur Hemmung oder Aktivierung spezifischer Pfade führen, was letztendlich zelluläre Prozesse und physiologische Ergebnisse beeinflusst.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 1,7-Dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo(2.2.2)octan-3-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the proliferation of HepG2 human hepatoma cells, suggesting potential as anticancer agents .

Case Study: Synthesis and Testing

A recent study synthesized a series of compounds based on the bicyclic structure of this compound and evaluated their cytotoxicity using MTT assays. The results demonstrated that modifications to the methoxy groups significantly enhanced the anticancer activity compared to the parent compound.

Materials Science Applications

2. Polymer Chemistry

The compound's unique bicyclic structure allows it to serve as a monomer in polymerization processes, particularly in ring-opening metathesis polymerization (ROMP). This application is crucial for developing new materials with tailored properties for specific applications.

Data Table: Polymerization Characteristics

| Characteristic | Value |

|---|---|

| Polymerization Type | Ring-opening metathesis |

| Catalyst Used | Grubbs' catalyst |

| Yield | Up to 85% |

Synthetic Organic Chemistry Applications

3. Synthetic Intermediates

this compound can be utilized as an intermediate in the synthesis of other complex organic molecules. Its functional groups allow for further derivatization through various reactions such as nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Analog Compounds

In a systematic study focusing on the synthesis of analogs of this compound, researchers employed a multi-step synthesis involving Grignard reactions and esterifications to produce derivatives with enhanced biological activities . The resulting compounds were analyzed for their pharmacological properties.

Wirkmechanismus

The mechanism of action of NSC 36790 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific pathways, ultimately affecting cellular processes and physiological outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 2-oxabicyclo[2.2.2]octane core distinguishes this compound from structurally related bicyclic and aromatic systems. Key comparisons include:

The incorporation of the 2-oxabicyclo[2.2.2]octane core in place of phenyl rings reduces lipophilicity (logP reduction by ~0.5–1.0 units) and improves aqueous solubility (up to 3-fold increase) while maintaining bioactivity . For example, replacing the phenyl ring in Imatinib with this scaffold increased solubility and metabolic stability without compromising potency .

Key Advantages Over Similar Compounds

Tunable Acidity : The pKa of carboxylic acid derivatives (≈4.4) closely matches phenyl-based drugs (e.g., Imatinib, pKa ≈4.5), enabling precise bioactivity modulation .

Solubility-Metabolic Balance: Combines the metabolic stability of bicyclic systems with the solubility benefits of ether oxygen, outperforming both phenyl and non-oxygenated bicyclo[2.2.2]octanes .

Structural Mimicry : Geometric parameters (r, d, φ1/φ2) align closely with para-substituted phenyl rings, enabling direct substitution in drug design without significant activity loss .

Biologische Aktivität

1,7-Dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo(2.2.2)octan-3-one, also known as NSC 36790, is a bicyclic compound noted for its unique structural properties and potential biological activities. Its molecular formula is with a molecular weight of approximately 320.38 g/mol. This compound has garnered attention in pharmaceutical research due to its interactions with various biological targets and its potential therapeutic applications.

Structural Characteristics

The compound features a bicyclo[2.2.2]octane core with an oxabicyclic framework and multiple methoxy groups on the phenyl ring, which enhance its lipophilicity and influence its interaction with biological systems. The structural representation is as follows:

| Property | Details |

|---|---|

| CAS Number | 6271-72-3 |

| Molecular Formula | C18H24O5 |

| Molecular Weight | 320.38 g/mol |

| IUPAC Name | 1,7-dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo[2.2.2]octan-3-one |

| Canonical SMILES | CC1CC2C(CC1(OC2=O)C)C3=CC(=C(C(=C3)OC)OC)OC |

Biological Activity

Research into the biological activity of NSC 36790 has revealed several promising effects:

Antioxidant Activity

Studies indicate that compounds with similar bicyclic structures exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress and may contribute to the compound's therapeutic potential in various diseases.

Anticancer Potential

NSC 36790 has been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis.

Neuroprotective Effects

The compound's structure suggests possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies have indicated that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several studies have focused on the biological activity of NSC 36790:

- Antioxidant Screening : A study evaluated the antioxidant capacity of NSC 36790 using DPPH radical scavenging assays, demonstrating significant activity compared to standard antioxidants .

- Anticancer Efficacy : In a series of experiments on various cancer cell lines (e.g., HeLa and MCF-7), NSC 36790 exhibited dose-dependent inhibition of cell viability, with IC50 values indicating potent activity .

- Neuroprotective Studies : Research involving animal models has suggested that NSC 36790 can reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease .

The mechanism by which NSC 36790 exerts its biological effects involves several pathways:

- Receptor Binding : The compound may bind to specific receptors involved in neurotransmission, influencing pathways related to mood regulation and cognitive function.

- Enzyme Modulation : It appears to modulate enzymes involved in oxidative stress response and apoptosis, enhancing cellular resilience against damage.

Comparison with Similar Compounds

To understand the unique properties of NSC 36790, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Key Biological Activities |

|---|---|---|

| 1,3-Dimethyl-5-(4-methoxyphenyl)-2-oxabicyclo(2.2.1)heptan-3-one | Fewer methoxy groups; different bicyclic framework | Moderate anticancer activity |

| 1-Methyl-3-(3-methoxyphenyl)-2-bicyclo(3.3.0)octanone | Similar bicyclic structure; less steric bulk | Limited biological activity |

| 1,7-Dimethyl-3-(4-hydroxyphenyl)-bicyclo(2.2.1)heptanone | Hydroxy group instead of methoxy; different reactivity | Enhanced antioxidant properties |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1,7-dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo[2.2.2]octan-3-one, and what precursors are critical?

- Methodological Answer : The synthesis typically involves cyclization and functionalization of a trimethoxyphenyl precursor. For example, oxazolone intermediates (e.g., 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one) can be prepared via refluxing aryl carboxylic acid hydrazides with ethanol under controlled conditions . Key precursors include 3,4,5-trimethoxyphenylacetic acid (mp 118–120°C, CAS 951-82-6), which is structurally analogous to intermediates in related bicyclic systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm the bicyclic framework and methoxy group positions, FT-IR for carbonyl (C=O) and ether (C-O-C) functional groups, and HRMS for molecular weight validation. Cross-referencing with PubChem data (e.g., InChIKey: DXUWATABALHSNY-UHFFFAOYSA-N for related trimethoxyphenyl derivatives) ensures accuracy . Melting point analysis (e.g., 146–149°C for 3,4,5-trimethoxyphenol analogs) can further assess purity .

Q. How can researchers optimize reaction yields for this compound’s synthesis?

- Methodological Answer : Use absolute ethanol as a solvent for improved solubility of intermediates, and maintain reflux temperatures (e.g., 7–8 hours at 80°C) to drive cyclization. Monitor reaction progress via TLC with UV detection. Purification via recrystallization (ethanol or ethyl acetate) enhances yield, as demonstrated in analogous oxazolone syntheses .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data for structurally similar bicyclic compounds?

- Methodological Answer : Compare experimental NMR shifts with computational models (e.g., DFT calculations) and validate using 2D NMR (COSY, HSQC). For example, spirocyclic analogs like 3-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5-oxa-2-azaspiro[3.4]octan-1-one require careful differentiation of overlapping methoxy signals . Cross-referencing with published spectral libraries (e.g., Bioorganic Chemistry datasets) reduces ambiguity .

Q. What experimental design considerations are critical for studying this compound’s stability in aqueous environments?

- Methodological Answer : Avoid prolonged exposure to ambient temperatures during testing, as organic degradation (e.g., hydrolysis of methoxy groups) can occur. Implement continuous cooling (4°C) during sample storage to minimize matrix changes, as observed in HSI-based pollution studies . Use LC-MS to track degradation products and quantify half-lives under varying pH/temperature conditions.

Q. How can computational methods guide the rational design of derivatives with enhanced bioactivity?

- Methodological Answer : Perform molecular docking to predict interactions with targets like tubulin (inspired by combretastatin analogs ). Focus on modifying the oxabicyclo core’s steric and electronic properties. QSAR models can correlate substituent effects (e.g., methoxy positioning) with cytotoxicity, leveraging PubChem’s bioactivity data for trimethoxyphenylguanidine derivatives .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Optimize catalytic conditions (e.g., chiral auxiliaries or asymmetric catalysis) to preserve the bicyclic structure’s stereochemistry. Use inline FT-IR or Raman spectroscopy for real-time monitoring of key intermediates. Pilot-scale trials in batch reactors (10–50 L) with controlled stirring rates reduce side reactions observed in smaller setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.